5-(1-Methylcyclohexyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(1-methylcyclohexyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(5-3-2-4-6-10)7-8(13)12-9(14)11-7/h7H,2-6H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPUHHZJQCCKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(1-Methylcyclohexyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclohexylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
5-(1-Methylcyclohexyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted imidazolidine-2,4-dione derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
One of the most prominent applications of 5-(1-Methylcyclohexyl)imidazolidine-2,4-dione derivatives is in the treatment of epilepsy. Similar compounds have demonstrated efficacy as anticonvulsants by interacting with sodium channels in the brain, which is critical for controlling seizures. Research has shown that modifications to the imidazolidine-2,4-dione structure can enhance anticonvulsant properties while minimizing side effects .
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit antitumor activity. For instance, derivatives have been tested against various cancer cell lines, showing significant growth inhibition. The National Cancer Institute's protocols reveal that certain derivatives display mean GI50 values indicating their potential as anticancer agents .
Synthetic Chemistry Applications
Synthesis of Derivatives
The compound serves as a versatile precursor in synthetic chemistry. Researchers have employed it to synthesize a variety of derivatives through nucleophilic substitutions and acylation reactions. These modifications can lead to compounds with enhanced biological activities or improved pharmacokinetic profiles. For example, the introduction of different substituents at the nitrogen positions can significantly alter the compound's stability and reactivity .
Case Study: Derivative Synthesis
A case study involved the synthesis of 3-acetyl-5-(1-methylcyclohexyl)imidazolidine-2,4-dione through acylation reactions. The synthesized derivative was characterized using NMR spectroscopy and demonstrated improved solubility compared to its parent compound, suggesting potential for better bioavailability in therapeutic applications .
Data Tables
Research has highlighted various pharmacological activities associated with derivatives of this compound:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
- Antioxidant Effects : Certain compounds derived from this scaffold have shown promising antioxidant activities, which may contribute to their therapeutic potential in oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 5-(1-Methylcyclohexyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its binding to the voltage-gated sodium channel inner pore, inhibiting sodium ion flow and stabilizing neuronal membranes . The compound’s antibacterial properties are attributed to its ability to bind to bacterial proteins, disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity : The methylcyclohexyl group in the target compound likely enhances lipophilicity compared to smaller alkyl groups (e.g., isopropyl) or polar substituents (e.g., hydroxylphenyl) .
- Steric Effects : Bulky substituents like methylcyclohexyl may reduce enzymatic metabolism but could hinder binding to sterically sensitive targets compared to planar aryl groups (e.g., bromophenyl) .
Structural and Crystallographic Insights
- Crystal Packing : The U-shaped conformation of 1-(4-chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione () is stabilized by N–H⋯O and C–H⋯F interactions. Similar bulky substituents in the target compound may influence packing efficiency and polymorph formation .
- Hydrophobic Interactions: Methylcyclohexyl’s nonpolar nature could promote aggregation in aqueous environments, contrasting with hydroxylphenyl derivatives that favor solubility .
Biological Activity
5-(1-Methylcyclohexyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a five-membered ring containing nitrogen atoms and a dione functional group. This structure contributes to its reactivity and potential interactions with biological targets. The compound's molecular formula is , and it has been synthesized using various organic chemistry techniques.
Biological Activity Overview
Research indicates that imidazolidine derivatives exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies have shown that imidazolidine derivatives can act as serotonin transporter (SERT) inhibitors, which are crucial for treating mood disorders. For instance, compounds related to imidazolidine-2,4-dione have displayed significant affinity for the 5-HT1A receptor, suggesting potential antidepressant properties .
- Anticancer Activity : Imidazolidine derivatives have been explored for their anticancer properties. The compound's ability to intercalate with DNA and inhibit topoisomerase II has been noted in various studies. These actions can lead to DNA damage in cancer cells, making them a target for cancer therapy .
- Neuropharmacological Effects : The interaction with serotonergic receptors may also implicate these compounds in the modulation of anxiety and other neuropsychiatric conditions. The affinity for 5-HT1A receptors indicates potential applications in treating anxiety disorders .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Serotonin Receptor Modulation : The compound has been shown to selectively bind to serotonin receptors, particularly the 5-HT1A subtype. This interaction can enhance serotonergic neurotransmission, which is beneficial in mood regulation .
- DNA Interaction : Its ability to intercalate into DNA suggests that it can disrupt the replication process in rapidly dividing cells, such as cancer cells. This property is critical for its anticancer activity .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Activity
In a study examining various imidazolidine derivatives, this compound exhibited notable effects on serotonin uptake inhibition. The compound demonstrated an IC50 value indicative of strong SERT inhibition, suggesting its potential as an antidepressant agent .
Case Study: Anticancer Efficacy
Another study focused on the anticancer properties of imidazolidine derivatives showed that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HCT-116). The mechanism was attributed to DNA intercalation and subsequent apoptosis induction in cancer cells .
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of 5-(1-Methylcyclohexyl)imidazolidine-2,4-dione?
Answer:
- 1H and 13C NMR : Assign peaks to the imidazolidine-dione core (δ ~5.0 ppm for NH protons, δ ~170–175 ppm for carbonyl carbons) and the 1-methylcyclohexyl substituent (δ ~1.0–2.5 ppm for methyl and cyclohexyl protons). Use DEPT-135 to differentiate CH, CH2, and CH3 groups .
- IR Spectroscopy : Confirm the presence of carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the cyclohexyl and dione moieties.
Q. How can researchers determine the solubility profile of this compound for in vitro studies?
Answer:
- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict solubility in solvents like DMSO, ethanol, or acetonitrile.
- Experimental Titration : Dissolve the compound incrementally in solvents at varying temperatures (25°C–60°C) and measure saturation points.
- Polarity Assessment : Use logP calculations (via HPLC retention times) to estimate lipophilicity, critical for cell-based assays .
Q. What safety protocols should be followed during the synthesis of this compound?
Answer:
- Ventilation and PPE : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/contact.
- Thermal Stability : Monitor reflux conditions (e.g., 80–100°C in acetic acid) to prevent decomposition; reference TGA data for safe handling temperatures .
- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to EPA guidelines.
Advanced Research Questions
Q. How can contradictions in NMR data regarding stereochemical assignments be resolved?
Answer:
- 2D NMR (NOESY/ROESY) : Identify spatial proximity between the cyclohexyl methyl group and imidazolidine protons to confirm stereochemistry .
- Computational Modeling : Perform density functional theory (DFT) calculations to compare experimental and predicted chemical shifts for different stereoisomers .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
Q. What experimental design strategies optimize the synthesis yield of this compound?
Answer:
- Factorial Design (DoE) : Vary factors like reaction temperature (80–120°C), catalyst loading (e.g., sodium acetate, 0.1–0.3 mol), and reflux time (3–8 hours). Use a central composite design to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, a 20% increase in yield was achieved by optimizing acetic acid volume and temperature in analogous hydantoin syntheses .
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Answer:
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl groups in the dione ring are electrophilic hotspots .
- Transition State Analysis : Simulate reaction pathways (e.g., ring-opening via nucleophilic attack) to predict activation energies and regioselectivity .
Q. What methodologies analyze thermal decomposition pathways under varying atmospheric conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss at 10°C/min under nitrogen/oxygen to identify decomposition stages.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile degradation products (e.g., CO2, cyclohexene derivatives) .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and predict shelf-life.
Q. How can researchers design experiments to study the compound’s stability in aqueous buffers for biological assays?
Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- LC-MS/MS Identification : Characterize hydrolysis products (e.g., ring-opened amides) .
- Arrhenius Plotting : Accelerate stability testing by elevating temperatures (40–60°C) and extrapolating degradation rates to room temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
